Cas no 2172582-44-2 (2-(3-aminopentan-3-yl)bicyclo2.2.1heptan-2-ol)
2-(3-aminopentan-3-yl)bicyclo2.2.1heptan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 2-(3-aminopentan-3-yl)bicyclo2.2.1heptan-2-ol
- 2-(3-aminopentan-3-yl)bicyclo[2.2.1]heptan-2-ol
- EN300-1646947
- 2172582-44-2
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- Inchi: 1S/C12H23NO/c1-3-11(13,4-2)12(14)8-9-5-6-10(12)7-9/h9-10,14H,3-8,13H2,1-2H3
- InChI Key: XDSVJLXDTPDECO-UHFFFAOYSA-N
- SMILES: OC1(C(CC)(CC)N)CC2CCC1C2
Computed Properties
- Exact Mass: 197.177964357g/mol
- Monoisotopic Mass: 197.177964357g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 46.2Ų
2-(3-aminopentan-3-yl)bicyclo2.2.1heptan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1646947-0.05g |
2-(3-aminopentan-3-yl)bicyclo[2.2.1]heptan-2-ol |
2172582-44-2 | 0.05g |
$1320.0 | 2023-06-04 | ||
| Enamine | EN300-1646947-0.1g |
2-(3-aminopentan-3-yl)bicyclo[2.2.1]heptan-2-ol |
2172582-44-2 | 0.1g |
$1384.0 | 2023-06-04 | ||
| Enamine | EN300-1646947-0.25g |
2-(3-aminopentan-3-yl)bicyclo[2.2.1]heptan-2-ol |
2172582-44-2 | 0.25g |
$1447.0 | 2023-06-04 | ||
| Enamine | EN300-1646947-0.5g |
2-(3-aminopentan-3-yl)bicyclo[2.2.1]heptan-2-ol |
2172582-44-2 | 0.5g |
$1509.0 | 2023-06-04 | ||
| Enamine | EN300-1646947-1.0g |
2-(3-aminopentan-3-yl)bicyclo[2.2.1]heptan-2-ol |
2172582-44-2 | 1g |
$1572.0 | 2023-06-04 | ||
| Enamine | EN300-1646947-2.5g |
2-(3-aminopentan-3-yl)bicyclo[2.2.1]heptan-2-ol |
2172582-44-2 | 2.5g |
$3080.0 | 2023-06-04 | ||
| Enamine | EN300-1646947-5.0g |
2-(3-aminopentan-3-yl)bicyclo[2.2.1]heptan-2-ol |
2172582-44-2 | 5g |
$4557.0 | 2023-06-04 | ||
| Enamine | EN300-1646947-10.0g |
2-(3-aminopentan-3-yl)bicyclo[2.2.1]heptan-2-ol |
2172582-44-2 | 10g |
$6758.0 | 2023-06-04 | ||
| Enamine | EN300-1646947-50mg |
2-(3-aminopentan-3-yl)bicyclo[2.2.1]heptan-2-ol |
2172582-44-2 | 50mg |
$1068.0 | 2023-09-21 | ||
| Enamine | EN300-1646947-100mg |
2-(3-aminopentan-3-yl)bicyclo[2.2.1]heptan-2-ol |
2172582-44-2 | 100mg |
$1119.0 | 2023-09-21 |
2-(3-aminopentan-3-yl)bicyclo2.2.1heptan-2-ol Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 2-(3-aminopentan-3-yl)bicyclo2.2.1heptan-2-ol
Comprehensive Overview of 2-(3-aminopentan-3-yl)bicyclo[2.2.1]heptan-2-ol (CAS No. 2172582-44-2)
2-(3-aminopentan-3-yl)bicyclo[2.2.1]heptan-2-ol (CAS No. 2172582-44-2) is a structurally unique compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. Its molecular framework combines a bicyclo[2.2.1]heptane (norbornane) core with an aminopentan side chain, making it a versatile intermediate for synthetic applications. The presence of both amine and hydroxyl functional groups enhances its reactivity, enabling its use in the development of novel bioactive molecules. Researchers are particularly interested in its potential role as a building block for drug discovery and material science, given its balanced lipophilicity and hydrogen-bonding capabilities.
In recent years, the demand for specialty chemicals like 2-(3-aminopentan-3-yl)bicyclo[2.2.1]heptan-2-ol has surged due to advancements in high-throughput screening and combinatorial chemistry. This compound aligns with the growing trend of fragment-based drug design, where small, rigid scaffolds are prioritized for optimizing molecular interactions. Its CAS No. 2172582-44-2 is frequently searched in academic and industrial databases, reflecting its relevance in medicinal chemistry and catalysis. Moreover, its stability under physiological conditions makes it a candidate for probing enzyme-substrate interactions or designing targeted delivery systems.
The synthesis of 2-(3-aminopentan-3-yl)bicyclo[2.2.1]heptan-2-ol often involves multi-step protocols, including ring-opening reactions of norbornene derivatives and subsequent reductive amination. These methods are optimized for yield and purity, catering to the stringent requirements of GMP-compliant production. Analytical techniques such as NMR spectroscopy and mass spectrometry are routinely employed to characterize its stereochemistry, a critical factor given the chiral centers in its structure. This level of precision is essential for applications in asymmetric synthesis, where enantioselectivity can dictate biological activity.
From an industrial perspective, CAS No. 2172582-44-2 is often discussed in the context of green chemistry initiatives. Manufacturers are exploring solvent-free or biocatalytic routes to minimize environmental impact, resonating with global sustainability goals. Additionally, its compatibility with flow chemistry setups highlights its adaptability to modern continuous manufacturing paradigms. These attributes position it as a forward-thinking choice for companies investing in scalable synthetic platforms.
Beyond its synthetic utility, 2-(3-aminopentan-3-yl)bicyclo[2.2.1]heptan-2-ol is studied for its physicochemical properties, such as logP values and pKa, which are pivotal in ADMET profiling. Computational models leveraging machine learning algorithms increasingly incorporate such data to predict drug-likeness, a hot topic in cheminformatics. This intersection of experimental and in silico approaches underscores the compound’s role in accelerating hit-to-lead optimization pipelines.
In summary, 2-(3-aminopentan-3-yl)bicyclo[2.2.1]heptan-2-ol (CAS No. 2172582-44-2) exemplifies innovation at the nexus of structural diversity and functional versatility. Its applications span pharmaceutical intermediates, agrochemicals, and advanced materials, driven by rigorous research and alignment with cutting-edge trends like AI-driven molecular design. As scientific inquiries evolve, this compound is poised to remain a focal point in the quest for next-generation chemical solutions.
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